2-Methylsulfanyl-cycloheptan-1-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methylsulfanylcycloheptan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14OS/c1-10-8-6-4-2-3-5-7(8)9/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQIHMPGRCTGHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20520432 | |
| Record name | 2-(Methylsulfanyl)cycloheptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20520432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52190-36-0 | |
| Record name | 2-(Methylsulfanyl)cycloheptan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20520432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methylsulfanyl Cycloheptan 1 One and Analogous Structures
Direct Methylsulfenylation and Alkylthiomethylation of Cycloheptanones
One of the most direct approaches to synthesizing 2-methylsulfanyl-cycloheptan-1-one involves the introduction of a methylsulfanyl group at the α-position of a cycloheptanone (B156872) ring. This can be achieved through several key strategies.
Enolate Alkylation Approaches
Enolate alkylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. fiveable.me It involves the reaction of a nucleophilic enolate ion with an electrophilic alkyl halide. pressbooks.pub In the context of synthesizing sulfur-containing cycloheptanones, this method can be adapted to form a carbon-sulfur bond.
The process begins with the deprotonation of a cycloheptanone at the α-carbon using a strong base, such as lithium diisopropylamide (LDA), to form a cycloheptanone enolate. lumenlearning.com This enolate then acts as a nucleophile, attacking an appropriate electrophilic sulfur reagent. For the synthesis of this compound, a reagent like dimethyl disulfide (CH₃SSCH₃) or S-methyl methanethiosulfonate (B1239399) (CH₃SO₂SCH₃) can be used. The enolate attacks one of the sulfur atoms, displacing the other as a leaving group and resulting in the desired α-methylsulfanyl ketone.
The choice of base and reaction conditions is crucial for controlling the regioselectivity of the enolate formation, especially in unsymmetrical ketones. lumenlearning.com For cycloheptanone, which is symmetrical, this is less of a concern. However, the strength of the base is important to ensure complete enolate formation and minimize side reactions. lumenlearning.com
A related approach involves the alkylation of enolates with bromomethyl sulfides. rsc.org For instance, the enolate of a ketone can be alkylated with benzyl (B1604629) bromomethyl sulfide (B99878), which, after subsequent oxidation and elimination, can lead to α-methylene ketones. rsc.org This methodology highlights the versatility of using sulfur-containing alkylating agents in enolate chemistry.
α-Sulfenylation Reactions
α-Sulfenylation is a specific type of reaction that introduces a thioether group at the α-position of a carbonyl compound. This can be achieved by reacting an enolate, enol ether, or the ketone itself under acidic or basic conditions with an electrophilic sulfenylating agent.
Common sulfenylating agents include sulfenyl chlorides (e.g., methanesulfenyl chloride, CH₃SCl), disulfides (e.g., dimethyl disulfide, (CH₃S)₂), and N-(phenylthio)succinimide. The reaction of a cycloheptanone enolate with such a reagent directly yields the corresponding 2-(organothio)cycloheptanone.
For example, the synthesis of 2-(phenylthio)cycloheptanone can be accomplished by treating cycloheptanone with a base like LDA to form the enolate, followed by the addition of diphenyl disulfide. This reaction proceeds via nucleophilic attack of the enolate on the disulfide.
Enamine-Mediated Sulfenylalkylation Strategies
Enamines, formed from the reaction of a ketone with a secondary amine (e.g., pyrrolidine, morpholine), offer an alternative to enolates as nucleophilic intermediates. The Stork enamine synthesis is a well-established method for the α-alkylation and α-acylation of ketones. This methodology can be extended to sulfenylation reactions.
The enamine of cycloheptanone can be reacted with an electrophilic sulfur species. The inherent nucleophilicity of the enamine's α-carbon facilitates the attack on the electrophile. Subsequent hydrolysis of the resulting iminium salt regenerates the ketone, now bearing the sulfur-containing substituent at the α-position. This method provides a milder alternative to some enolate-based procedures.
Cycloheptanone Ring Formation with Sulfur Incorporation
An alternative strategy to direct functionalization is the construction of the seven-membered ring itself from acyclic or smaller cyclic precursors that already contain the necessary sulfur atom.
Ring-Closing Reactions Involving Sulfur-Containing Precursors
Various ring-closing metathesis (RCM) and intramolecular cyclization reactions can be employed to form the cycloheptanone ring. A suitable acyclic precursor containing both a ketone or a masked ketone functionality and a sulfur-containing group at an appropriate position can be designed to undergo cyclization.
For instance, an open-chain precursor with a terminal double bond and another double bond appropriately positioned relative to a thioether and a carbonyl group could potentially undergo RCM to form a seven-membered ring. The success of such reactions depends heavily on the catalyst and the specific structure of the precursor.
Intramolecular alkylation is another powerful tool. For example, a long-chain substrate with a terminal leaving group and an enolizable ketone with a sulfur substituent at the α-position could cyclize to form the desired ring. The malonic ester synthesis, which can be adapted for the preparation of cycloalkanecarboxylic acids, demonstrates the principle of intramolecular alkylation. pressbooks.pub
[4+3] Cycloaddition Reactions Leading to Seven-Membered Rings
[4+3] cycloaddition reactions are a powerful and relatively straightforward method for constructing seven-membered rings from readily available starting materials. digitellinc.comwikipedia.orgillinois.edu These reactions typically involve the combination of a four-atom π-system (a diene) and a three-atom π-system (an allyl cation or its equivalent). wikipedia.org
To incorporate a sulfur atom into the resulting seven-membered ring, a sulfur-substituted diene or a sulfur-containing three-atom component can be utilized. For instance, heteroatom-substituted allylic sulfones have been established as effective partners in these reactions. digitellinc.com The lone pairs on the sulfur atom can assist in the ionization process that leads to the necessary allylic cation for the cycloaddition. digitellinc.com
Derivatization from Precursors Featuring Cyclic Ketone and Thioether Moieties
The introduction of a methylsulfanyl group at the α-position of a cyclic ketone can be achieved through the derivatization of pre-existing cyclic ketone and thioether functionalities. These methods often involve the generation of an enolate or enamine from the cyclic ketone, which then reacts with an electrophilic sulfur species.
Chemical Transformations of Related Cyclohexanone (B45756) and Cycloheptanone Derivatives
The synthesis of this compound can be extrapolated from established methods for the α-sulfenylation of its lower homolog, cyclohexanone. A common approach involves the deprotonation of the cyclic ketone with a suitable base to form the corresponding enolate, which is then quenched with an electrophilic methylthio source.
A widely used method for the α-sulfenylation of ketones is the reaction of their enolates with dimethyl disulfide (DMDS). The reaction is typically carried out by first treating the ketone with a strong base, such as lithium diisopropylamide (LDA), to quantitatively generate the lithium enolate. Subsequent addition of DMDS results in the formation of the α-methylthio ketone.
Another effective electrophilic sulfur reagent is N-(methylthio)phthalimide. This reagent can react with ketone enolates under milder conditions compared to dimethyl disulfide. For instance, the ketone can be converted to its enamine derivative, which is then reacted with N-(methylthio)phthalimide to afford the desired α-sulfenylated product.
The direct α-sulfanylation of cyclohexanone has been studied using various sulfenylating reagents and catalysts. These methodologies can, in principle, be adapted for the synthesis of this compound. The choice of reagents and reaction conditions is crucial to achieve good yields and to minimize side reactions, such as polysulfenylation.
Below is a table summarizing potential synthetic transformations for the preparation of this compound based on analogous reactions with cyclohexanone.
| Starting Material | Reagents | Product | Key Features |
| Cycloheptanone | 1. Lithium diisopropylamide (LDA)2. Dimethyl disulfide (CH₃SSCH₃) | This compound | Formation of a lithium enolate followed by reaction with an electrophilic sulfur source. |
| Cycloheptanone | 1. Pyrrolidine2. N-(Methylthio)phthalimide | This compound | Formation of an enamine intermediate which then reacts with the sulfenylating agent. |
Stereoselective Synthesis Approaches for Chiral Analogs
The development of stereoselective methods for the synthesis of chiral α-sulfenyl ketones is an active area of research, as these compounds are valuable building blocks in asymmetric synthesis. The primary strategies involve the use of chiral auxiliaries, chiral reagents, or chiral catalysts.
Organocatalysis has emerged as a powerful tool for the enantioselective α-functionalization of carbonyl compounds. Chiral amines, such as proline and its derivatives, can catalyze the asymmetric α-sulfenylation of cyclic ketones. youtube.com The mechanism typically involves the formation of a chiral enamine intermediate from the ketone and the catalyst. This enamine then reacts with an electrophilic sulfur source, and the chirality of the catalyst directs the approach of the electrophile to one face of the enamine, leading to the formation of one enantiomer of the product in excess.
For instance, the enantioselective organocatalyzed α-sulfenylation of aldehydes has been successfully demonstrated and similar principles can be applied to cyclic ketones. nih.gov Chiral phosphoric acids have also been utilized as catalysts for the direct asymmetric amination of α-branched cyclic ketones, highlighting their potential in controlling the stereochemistry at the α-position of a cyclic ketone. nih.gov While not a direct sulfenylation, this methodology showcases the ability of chiral Brønsted acids to create a chiral environment around the enol or enamine intermediate.
The use of cinchona alkaloid-derived squaramide as a catalyst has proven effective in the highly enantioselective α-sulfenylation of azlactones, which are cyclic precursors to amino acids. nih.gov This approach could potentially be adapted for the asymmetric sulfenylation of cyclic ketones like cycloheptanone.
The table below outlines potential stereoselective approaches for the synthesis of chiral this compound.
| Starting Material | Chiral Catalyst/Auxiliary | Reagents | Product | Key Features |
| Cycloheptanone | (S)-Proline | N-(Phenylthio)succinimide | (R)- or (S)-2-(Phenylthio)cycloheptan-1-one (followed by potential trans-sulfenylation or synthesis with a methylthio source) | Organocatalytic approach via a chiral enamine intermediate. |
| Cycloheptanone | Chiral Phosphoric Acid | Electrophilic methylthio source (e.g., N-(methylthio)phthalimide) | (R)- or (S)-2-Methylsulfanyl-cycloheptan-1-one | Asymmetric catalysis using a chiral Brønsted acid to control the stereochemical outcome. |
| Cycloheptanone | Cinchona Alkaloid-derived Catalyst | N-(Methylthio)succinimide | (R)- or (S)-2-Methylsulfanyl-cycloheptan-1-one | Utilizes a bifunctional catalyst to activate both the nucleophile and electrophile. |
Further research and adaptation of these existing methodologies are required to establish efficient and highly stereoselective syntheses of this compound and its chiral analogs.
Reaction Chemistry and Mechanistic Studies of 2 Methylsulfanyl Cycloheptan 1 One
Reactivity at the Carbonyl Center
The carbonyl group in 2-methylsulfanyl-cycloheptan-1-one serves as a primary site for chemical reactions, exhibiting characteristic electrophilicity that invites the attack of various nucleophiles. Furthermore, the presence of α-protons allows for enolate formation and subsequent condensation reactions.
Nucleophilic Addition Reactions
The carbonyl carbon of this compound is susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via the formation of a tetrahedral intermediate, which is subsequently protonated to yield an alcohol.
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the carbonyl group provides a powerful method for the formation of carbon-carbon bonds, leading to tertiary alcohols. The general mechanism involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon.
Wittig Reaction: The Wittig reaction offers a route to convert the carbonyl group into a carbon-carbon double bond. bham.ac.ukorganic-chemistry.org This reaction involves a phosphonium (B103445) ylide, which attacks the carbonyl carbon to form a betaine (B1666868) intermediate. This intermediate then collapses to form an oxaphosphetane, which fragments to yield an alkene and triphenylphosphine (B44618) oxide. bham.ac.uk The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions.
Condensation and Enolization Chemistry
The presence of α-protons adjacent to the carbonyl group allows for the formation of an enolate anion under basic conditions. masterorganicchemistry.commnstate.edu This enolate is a key intermediate in a variety of condensation reactions, most notably the aldol (B89426) condensation.
Aldol Condensation: In the presence of a base, this compound can undergo self-condensation or crossed-condensation with other carbonyl compounds. The enolate of one molecule acts as a nucleophile, attacking the carbonyl carbon of another molecule to form a β-hydroxy ketone (an aldol adduct). youtube.comvaia.comyoutube.com Subsequent dehydration of the aldol adduct can lead to the formation of an α,β-unsaturated ketone. The regioselectivity of enolate formation (at the C2 or C7 position) can be influenced by the choice of base and reaction conditions. bham.ac.uk For unsymmetrical ketones, kinetic deprotonation (using a strong, hindered base at low temperature) typically favors the less substituted enolate, while thermodynamic deprotonation (using a smaller, less hindered base at higher temperatures) favors the more substituted enolate. bham.ac.uk
| Reactant 1 | Reactant 2 | Base | Product | Notes |
| This compound | This compound | NaOH (aq) | β-hydroxy ketone | Self-condensation product. |
| This compound | Benzaldehyde | NaOH (aq) | α,β-unsaturated ketone | Crossed-condensation with dehydration. |
Transformations Involving the α-Methylsulfanyl Group
The methylsulfanyl group at the α-position introduces a second reactive center to the molecule, enabling a range of transformations including oxidation, rearrangement, and elimination reactions.
Oxidation Reactions of the Thioether Moiety
The sulfur atom of the thioether can be selectively oxidized to form a sulfoxide (B87167) or a sulfone, depending on the oxidant and reaction conditions.
Oxidation to Sulfoxide: Mild oxidizing agents, such as one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, can selectively oxidize the thioether to the corresponding sulfoxide, 2-(methylsulfinyl)cycloheptan-1-one. This transformation introduces a chiral center at the sulfur atom.
Oxidation to Sulfone: The use of stronger oxidizing agents or an excess of the oxidant leads to the formation of the sulfone, 2-(methylsulfonyl)cycloheptan-1-one.
| Starting Material | Oxidizing Agent | Product |
| This compound | m-CPBA (1 equiv) | 2-(Methylsulfinyl)cycloheptan-1-one |
| This compound | H₂O₂ (excess) | 2-(Methylsulfonyl)cycloheptan-1-one |
Rearrangement Reactions
The presence of the sulfur atom facilitates several important rearrangement reactions, including the Stevens and Sommelet-Hauser rearrangements, which proceed through sulfonium (B1226848) ylide intermediates.
Stevens-type Rearrangements: Alkylation of the thioether with an alkyl halide, followed by treatment with a strong base, can generate a sulfonium ylide. This ylide can then undergo a wikipedia.orgchemistry-reaction.com-sigmatropic rearrangement, known as the Stevens rearrangement, where one of the groups attached to the sulfur migrates to the adjacent carbon. wikipedia.orgchemistry-reaction.comsynarchive.com The reaction is believed to proceed through a radical pair or an ion pair mechanism within a solvent cage. wikipedia.org
Sommelet-Hauser Rearrangement: In cases where a benzylic group is attached to the sulfur, a chemistry-reaction.comsynarchive.com-sigmatropic rearrangement, the Sommelet-Hauser rearrangement, can compete with the Stevens rearrangement. This rearrangement typically involves the migration of the sulfur ylide to the ortho position of the aromatic ring. The competition between these two rearrangements is influenced by the substrate structure and reaction conditions. rhhz.net
Pummerer Rearrangement: The Pummerer rearrangement is a characteristic reaction of α-acyl sulfoxides. wikipedia.orgsynarchive.com When 2-(methylsulfinyl)cycloheptan-1-one is treated with an activating agent like acetic anhydride, it undergoes rearrangement to form an α-acetoxy thioether. The mechanism involves acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate, which is then trapped by the acetate (B1210297) nucleophile. wikipedia.org
Elimination Reactions and Formation of Unsaturated Systems
The sulfoxide derived from this compound can serve as a precursor to α,β-unsaturated ketones through a thermal elimination reaction.
Syn-Elimination of the Sulfoxide: Upon heating, 2-(methylsulfinyl)cycloheptan-1-one can undergo a syn-elimination via a five-membered cyclic transition state. wikipedia.org This pericyclic reaction results in the formation of cyclohept-2-en-1-one and methanesulfenic acid. This method provides a mild and often high-yielding route to α,β-unsaturated ketones. organic-chemistry.org
| Starting Material | Conditions | Product | Byproduct |
| 2-(Methylsulfinyl)cycloheptan-1-one | Heat (e.g., reflux in toluene) | Cyclohept-2-en-1-one | Methanesulfenic acid |
Chemoselectivity and Regioselectivity in Complex Reaction Pathways
The dual functionality of this compound presents significant challenges and opportunities in terms of chemoselectivity and regioselectivity. The outcome of a particular reaction is highly dependent on the nature of the reagents and the reaction conditions, which can be tuned to favor transformation at the ketone, the thioether, or the α-carbon.
Steric Effects: The methylsulfanyl group introduces steric bulk at the α-position, which can direct the approach of incoming reagents. For instance, in nucleophilic additions to the carbonyl group, a bulky nucleophile might preferentially attack from the face opposite to the methylsulfanyl group to minimize steric hindrance. This steric influence is crucial in controlling the diastereoselectivity of reactions involving the formation of a new stereocenter at the carbonyl carbon.
Illustrative data from studies on analogous α-alkylsulfanyl cyclic ketones suggest that the nature of the substituent on the sulfur and the ring size can significantly impact the stereochemical outcome of reactions.
Table 1: Illustrative Diastereoselectivity in the Reduction of α-Alkylsulfanyl Cyclohexanones
| α-Alkylsulfanyl Cyclohexanone (B45756) | Reducing Agent | Diastereomeric Ratio (cis:trans) |
| 2-Methylsulfanyl-cyclohexanone | NaBH₄ | 60:40 |
| 2-Ethylsulfanyl-cyclohexanone | NaBH₄ | 65:35 |
| 2-Isopropylsulfanyl-cyclohexanone | NaBH₄ | 75:25 |
| 2-tert-Butylsulfanyl-cyclohexanone | NaBH₄ | 85:15 |
Note: This data is illustrative and based on general trends observed in the reduction of substituted cyclohexanones. The cis/trans nomenclature refers to the relative orientation of the hydroxyl and alkylsulfanyl groups.
The coexistence of the ketone and thioether functionalities within this compound leads to competitive and cooperative reaction pathways. The specific reaction conditions dictate which functional group is more reactive.
Chemoselective Reductions: The selective reduction of either the ketone or the thioether is a key challenge. The carbonyl group can be reduced to a secondary alcohol using various hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The thioether is generally stable to these reagents. Conversely, the thioether can be oxidized to a sulfoxide or a sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. These conditions might also lead to Baeyer-Villiger oxidation of the ketone, presenting a chemoselectivity challenge.
Table 2: Illustrative Chemoselectivity in the Reactions of this compound
| Reagent | Major Product | Minor Product(s) |
| NaBH₄, MeOH | 2-Methylsulfanyl-cycloheptan-1-ol | - |
| m-CPBA (1 equiv) | 2-(Methylsulfinyl)-cycloheptan-1-one | 2-(Methylsulfanyl)-cycloheptan-1-one (unreacted) |
| m-CPBA (2 equiv) | 2-(Methylsulfonyl)-cycloheptan-1-one | - |
| Raney Nickel | Cycloheptane (B1346806) | - |
Note: This table presents expected outcomes based on the known reactivity of ketones and thioethers.
Enolate Chemistry and Regioselectivity: The generation of an enolate from this compound under basic conditions opens up pathways for α-functionalization. The regioselectivity of enolate formation is a critical aspect. In principle, deprotonation can occur on either side of the carbonyl group. The presence of the methylsulfanyl group at the C2 position makes the proton at this position more acidic. Therefore, under kinetic control (strong, bulky base at low temperature, e.g., LDA at -78 °C), the formation of the less substituted enolate by deprotonation at the C7 position would be favored. Under thermodynamic control (weaker base, higher temperature), the more substituted and potentially more stable enolate at the C2 position might be formed.
The subsequent reaction of these enolates with electrophiles would lead to different regioisomers. For example, alkylation of the kinetic enolate would yield a 7-alkyl-2-methylsulfanyl-cycloheptan-1-one, while alkylation of the thermodynamic enolate would result in a 2-alkyl-2-methylsulfanyl-cycloheptan-1-one.
Reactions with Organometallics: The reaction of this compound with organometallic reagents like Grignard reagents or organolithium compounds would primarily involve nucleophilic addition to the electrophilic carbonyl carbon. The thioether is generally unreactive towards these reagents. The stereochemical outcome of such additions would be influenced by the steric bulk of the methylsulfanyl group and the incoming nucleophile, as well as the conformation of the seven-membered ring.
Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methylsulfanyl Cycloheptan 1 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopic Analysis and Coupling Patterns for Stereochemistry
A ¹H NMR spectrum of 2-Methylsulfanyl-cycloheptan-1-one would be expected to show distinct signals for the protons in the cycloheptanone (B156872) ring and the methylsulfanyl group. The chemical shift of the proton at the C2 position, adjacent to both the carbonyl group and the sulfur atom, would be of particular interest. Its multiplicity, determined by the coupling with neighboring protons on C3 and C7, would provide valuable information about the conformation of the seven-membered ring. The integration of each signal would correspond to the number of protons it represents. The stereochemical arrangement of the methylsulfanyl group (axial or equatorial) would influence the coupling constants observed for the C2 proton, which could be determined through detailed analysis of the coupling patterns.
¹³C NMR Spectroscopic Analysis and Chemical Shift Correlations
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The carbonyl carbon (C1) would be expected to have a characteristic chemical shift in the downfield region (typically 200-220 ppm). The carbon atom bonded to the sulfur (C2) would also have a distinct chemical shift, influenced by the electronegativity of the sulfur atom. The methyl carbon of the methylsulfanyl group would appear in the upfield region of the spectrum. A study on the closely related compound, 2-(n-butylthiomethylene)cycloheptanone, showed that the introduction of a thiomethylene group significantly influences the chemical shifts of the ring carbons, with C-3 being deshielded and C-4 being shielded compared to the parent cycloheptanone. csic.es Similar effects would be anticipated for this compound.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively assign the ¹H and ¹³C signals and establish the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling correlations, allowing for the tracing of the proton network within the cycloheptanone ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning which protons are attached to which carbons. sigmaaldrich.com
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry would be used to determine the molecular weight of this compound and to gain insights into its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula. The fragmentation pattern would likely involve characteristic losses, such as the loss of the methylsulfanyl group or cleavage of the cycloheptanone ring.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a rapid and simple method for identifying the presence of key functional groups. For this compound, the most prominent absorption band in the IR spectrum would be the C=O stretch of the ketone, typically observed in the region of 1700-1725 cm⁻¹. The exact position of this band can provide clues about the ring size and conformation. Absorptions corresponding to C-H bonds would also be present.
X-ray Diffraction Analysis for Solid-State Structural Determination
If this compound can be obtained as a suitable single crystal, X-ray diffraction analysis would provide an unambiguous determination of its three-dimensional structure in the solid state. This technique would yield precise bond lengths, bond angles, and the conformation of the cycloheptanone ring, as well as the stereochemical orientation of the methylsulfanyl substituent.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment in Chiral Derivatives
Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an indispensable tool for the assignment of the absolute configuration of chiral molecules. researchgate.net This technique measures the differential absorption of left and right circularly polarized light by a chiral compound, providing information about the spatial arrangement of its atoms. For chiral derivatives of this compound, ECD spectroscopy would be a primary method for elucidating the stereochemistry at the chiral center (C2).
The ECD spectrum of a chiral ketone is dominated by the electronic transitions of the carbonyl chromophore. The n → π* transition of the carbonyl group, which is electronically forbidden but magnetically allowed, typically appears as a weak absorption in the UV spectrum but can give rise to a strong Cotton effect in the ECD spectrum. The sign and intensity of this Cotton effect are highly sensitive to the conformation of the cycloheptanone ring and the nature and position of substituents. unibo.it
The stereochemical analysis of this compound using ECD would be guided by the octant rule for ketones. This empirical rule correlates the sign of the Cotton effect of the n → π* transition with the spatial disposition of substituents in the eight sectors (octants) surrounding the carbonyl group. The methylsulfanyl group at the C2 position, being a key determinant of the molecule's chirality, would be the primary contributor to the observed Cotton effect. The sulfur atom, with its lone pairs of electrons, can significantly influence the electronic environment of the carbonyl chromophore.
The conformational flexibility of the cycloheptanone ring presents a significant challenge in the interpretation of ECD spectra. Cycloheptanone and its derivatives are known to exist as a mixture of several low-energy conformers, most commonly variations of the twist-chair conformation. researchgate.netacs.orgglobalauthorid.com The observed ECD spectrum is a population-weighted average of the spectra of all contributing conformers in solution. Therefore, a thorough conformational analysis using computational methods, such as Density Functional Theory (DFT), is crucial for the reliable assignment of the absolute configuration. nih.gov
The general procedure for stereochemical assignment would involve:
Synthesis and Isolation: Synthesis of an enantiomerically enriched sample of this compound.
Experimental ECD Measurement: Recording the ECD spectrum of the purified chiral sample in a suitable solvent.
Computational Modeling: Performing a comprehensive conformational search for both the (R) and (S) enantiomers of this compound to identify all stable conformers.
TD-DFT Calculations: Calculating the theoretical ECD spectra for each conformer of both enantiomers using Time-Dependent Density Functional Theory (TD-DFT).
Spectral Comparison: Comparing the Boltzmann-averaged theoretical ECD spectrum with the experimental spectrum to determine the absolute configuration of the synthesized enantiomer.
A hypothetical scenario for the stereochemical assignment of (R)-2-methylsulfanyl-cycloheptan-1-one is presented in the data tables below. These tables illustrate the type of data that would be generated in such a study.
Table 1: Hypothetical Experimental ECD Data for (R)-2-Methylsulfanyl-cycloheptan-1-one
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 310 | +5000 |
| 275 | -2500 |
Table 2: Hypothetical Calculated ECD Data for the Most Stable Conformer of (R)-2-Methylsulfanyl-cycloheptan-1-one
| Transition | Wavelength (nm) | Rotatory Strength (R) (10⁻⁴⁰ cgs) |
| n → π | 308 | +4.5 |
| π → π | 272 | -2.1 |
In addition to the carbonyl chromophore, the sulfide (B99878) moiety can also contribute to the ECD spectrum, particularly at lower wavelengths. The electronic transitions associated with the sulfur atom can couple with those of the carbonyl group, a phenomenon that can be leveraged for more complex stereochemical analysis, such as the exciton (B1674681) chirality method, if additional chromophores are introduced into the molecule. nih.gov
It is also important to consider the influence of the solvent on the ECD spectrum, as solvent molecules can interact with the solute and affect its conformational equilibrium. Therefore, the choice of solvent for both experimental measurements and computational modeling should be consistent.
While vibrational circular dichroism (VCD) is another powerful chiroptical technique for stereochemical elucidation, ECD is often the method of choice for chiral ketones due to the well-characterized nature of the carbonyl chromophore's electronic transitions. nih.gov
Computational and Theoretical Investigations of 2 Methylsulfanyl Cycloheptan 1 One
Spectroscopic Property Simulations and Validation
Predicted NMR Chemical Shifts and Coupling Constants
No published data containing predicted ¹H or ¹³C NMR chemical shifts and coupling constants for 2-Methylsulfanyl-cycloheptan-1-one were found. Such predictions would typically be generated using computational chemistry software, referencing established theoretical models to simulate the magnetic environment of each nucleus.
Vibrational Frequencies and IR Spectral Correlations
A detailed list of predicted vibrational frequencies and their correlation to an IR spectrum for this compound is not available in the current body of scientific literature. This analysis would require quantum mechanical calculations to determine the fundamental vibrational modes of the molecule.
Non-Covalent Interaction Analysis
Specific computational studies on the non-covalent interactions of this compound are absent from public databases and research articles.
Hydrogen Bonding and Dispersion Interactions in Crystal Packing or Intermolecular Associations
Without a determined crystal structure or specific computational modeling, a detailed analysis of the hydrogen bonding and dispersion interactions that would govern the crystal packing of this compound cannot be provided.
Quantum Chemical Exploration of Supramolecular Behavior
There is no available research on the quantum chemical exploration of the supramolecular behavior of this compound. Such a study would investigate how individual molecules of the compound interact to form larger, organized assemblies.
Applications As Building Blocks and Intermediates in Complex Organic Synthesis
Precursors for Substituted Cycloheptanoids
The cycloheptane (B1346806) framework is a common motif in a range of natural products and biologically active molecules. The functional handles present in 2-methylsulfanyl-cycloheptan-1-one allow for its elaboration into a diverse array of substituted cycloheptanoids. The ketone can undergo standard carbonyl chemistry, such as nucleophilic addition, reduction, and olefination, to introduce a variety of substituents at the C1 position.
Simultaneously, the α-methylsulfanyl group serves as a versatile functional group. It can be a precursor for desulfurization reactions, effectively leading to the corresponding cycloheptanone (B156872). More importantly, it can activate the α-position for deprotonation, allowing for subsequent alkylation or acylation to introduce further complexity. The sulfur atom can also be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can then participate in elimination reactions to generate α,β-unsaturated cycloheptenones. These Michael acceptors are pivotal intermediates for conjugate addition reactions, further expanding the diversity of accessible cycloheptanoid structures.
| Reaction Type | Reagents/Conditions | Product Type | Synthetic Utility |
| Ketone Reduction | NaBH₄, LiAlH₄ | Cycloheptanol | Introduction of a hydroxyl group for further functionalization. |
| Grignard/Organolithium Addition | RMgX, RLi | Tertiary Cycloheptanol | Carbon-carbon bond formation at the carbonyl carbon. |
| Wittig Reaction | Ph₃P=CHR | Alkylidenecycloheptane | Formation of exocyclic double bonds. |
| α-Alkylation | 1. LDA, 2. R-X | 2-Alkyl-2-methylsulfanyl-cycloheptan-1-one | Introduction of alkyl substituents at the α-position. |
| Sulfoxide Elimination | 1. m-CPBA, 2. Heat | Cyclohept-2-en-1-one | Formation of an α,β-unsaturated ketone for Michael additions. |
Role in the Synthesis of Heterocyclic Compounds
The inherent functionality of this compound makes it a valuable starting material for the synthesis of various heterocyclic compounds, particularly those containing fused or sulfur-based ring systems.
Incorporation into Fused Ring Systems
The ketone and the α-methylsulfanyl group can participate in cyclocondensation reactions with appropriate bifunctional reagents to construct fused heterocyclic rings onto the cycloheptane core. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of fused pyrazole (B372694) systems. Similarly, condensation with hydroxylamine (B1172632) can yield fused isoxazoles. The reactivity of the α-position also allows for the construction of fused systems through annulation strategies. For example, reaction with α,β-unsaturated ketones or esters following initial Michael addition could pave the way for fused six-membered rings.
Pathways to Sulfur-Containing Heterocycles
The presence of the methylsulfanyl group provides a direct entry into the synthesis of sulfur-containing heterocycles. For example, treatment with a reducing agent and a suitable electrophile could lead to the formation of thiophene (B33073) derivatives fused to the cycloheptane ring. Furthermore, reactions that involve the cleavage of the C-S bond and subsequent intramolecular cyclization can be envisioned to form various thian- or thiepan-based systems. The versatility of sulfur chemistry allows for a range of transformations, including Pummerer-type rearrangements of the corresponding sulfoxide, to generate reactive intermediates for cyclization.
| Reactant | Reaction Conditions | Fused Heterocycle |
| Hydrazine (H₂NNH₂) | Acid or base catalysis | Fused Pyrazole |
| Hydroxylamine (H₂NOH) | Mild acid | Fused Isoxazole |
| Guanidine | Base catalysis | Fused Pyrimidine (B1678525) |
| 1,2-Diaminobenzene | Acid catalysis | Fused Benzodiazepine |
Strategies for Stereocontrolled Synthesis of Advanced Structures
The development of stereocontrolled methods for the synthesis of complex molecules is a central theme in modern organic chemistry. While direct stereoselective transformations on this compound are not extensively documented in the literature, its structure offers several handles for diastereoselective and enantioselective reactions.
For instance, the reduction of the ketone can be achieved with chiral reducing agents to afford enantioenriched cycloheptanols. The resulting hydroxyl group can then direct subsequent reactions to one face of the molecule. Similarly, the enolate derived from this compound can be reacted with chiral electrophiles or in the presence of chiral ligands to achieve stereocontrol at the α-position. The conformational flexibility of the seven-membered ring presents challenges but also opportunities for substrate-controlled diastereoselective reactions.
Utilization in Cascade and Multicomponent Reactions
Cascade and multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules from simple precursors in a single operation. The multiple reactive sites in this compound make it a suitable candidate for such processes.
A hypothetical multicomponent reaction could involve the in-situ formation of the enolate of this compound, which could then react with an aldehyde and an amine in a Mannich-type reaction to introduce an aminomethyl substituent. Subsequent intramolecular reactions could then lead to the formation of complex polycyclic structures. Similarly, cascade reactions initiated by a transformation at the ketone, such as a Michael addition to an in-situ generated enone, could trigger a series of cyclizations and rearrangements, rapidly building molecular complexity.
While specific, documented examples of this compound in complex cascade or multicomponent reactions are scarce in readily available literature, its structural features strongly suggest its potential as a valuable synthon in the design of novel and efficient synthetic sequences.
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Synthetic Pathways
The synthesis of cycloheptanones, especially those with substitution at the α-position, is a non-trivial task due to the conformational flexibility of the seven-membered ring. A primary future objective is the development of novel synthetic pathways that provide precise control over stereochemistry.
Current methods for creating cycloheptanones often involve ring-expansion reactions of cyclohexanone (B45756) derivatives or cyclization strategies. organic-chemistry.org A highly diastereoselective insertion of α-alkyldiazoacetates into cyclohexanone can furnish seven-membered rings with multiple stereogenic centers in a single step. organic-chemistry.org Future work could adapt these homologation strategies to introduce the methylsulfanyl group. This might involve using a sulfur-substituted diazo reagent or performing a stereoselective α-sulfenylation on a pre-formed cycloheptanone (B156872) enolate.
Furthermore, asymmetric catalysis will be pivotal. Research could focus on employing chiral catalysts—metal-based or organocatalytic—to control the formation of the stereocenter at the C-2 position. For instance, adapting scandium(III) triflate-catalyzed homologations with chiral ligands could provide access to enantiomerically enriched 2-arylcycloalkanones, a strategy that could potentially be extended to sulfur-substituted analogues. organic-chemistry.org The development of methods that allow for the selective synthesis of either the (R)- or (S)-enantiomer of 2-Methylsulfanyl-cycloheptan-1-one would be a significant breakthrough, enabling the investigation of its chiroptical properties and potential stereospecific interactions in various applications.
Exploration of Organocatalytic and Photoredox-Catalyzed Transformations
Modern catalytic methods offer powerful tools for forging new chemical bonds under mild conditions. The application of organocatalysis and photoredox catalysis to the synthesis and functionalization of this compound is a rich and unexplored area.
Visible-light photoredox catalysis, in particular, has emerged as a powerful strategy for activating small molecules by engaging in single-electron transfer. princeton.edu This approach could enable novel transformations that are difficult to achieve with traditional methods. princeton.edubeilstein-journals.org For instance, a photoredox-catalyzed reaction could be designed to couple a cycloheptanone precursor with a methylthio radical source. Alternatively, the existing sulfide (B99878) in this compound could be leveraged in photoredox-mediated C-H functionalization reactions at other positions on the ring. The use of visible light as a sustainable energy source makes this an attractive avenue for green chemistry. beilstein-journals.orgmdpi.com
Organocatalysis, which uses small organic molecules to accelerate reactions, could be employed to achieve high levels of stereoselectivity. An organocatalytic approach might involve the generation of a chiral enamine from cycloheptanone, followed by an electrophilic sulfenylation reaction to introduce the methylthio group with high enantiomeric excess. Such methods are well-established for six-membered rings and their extension to seven-membered systems is a logical and important next step.
Advanced Computational Modeling of Reaction Dynamics and Selectivity
To guide the development of the synthetic methods described above, advanced computational modeling will be indispensable. The inherent flexibility of the cycloheptanone ring makes predicting reaction outcomes challenging. Computational chemistry can provide deep insights into reaction mechanisms, transition state geometries, and the origins of selectivity. escholarship.org
Using techniques such as Density Functional Theory (DFT), researchers can model potential reaction pathways for the synthesis of this compound. For example, modeling can help predict the facial selectivity of an incoming reagent to a cycloheptanone enolate, thereby guiding the choice of substrates and catalysts to achieve a desired stereochemical outcome. mit.edu Such computational screening can save significant time and resources compared to a purely experimental trial-and-error approach. mit.edu
Furthermore, computational studies can elucidate the conformational landscape of the target molecule itself. Understanding the preferred conformations of this compound and how the methylsulfanyl group influences the ring's geometry is crucial for predicting its reactivity in subsequent transformations. This knowledge is analogous to studies on cyclohexanone and cyclopentanone, where modeling has provided key insights into their pyrolysis and catalytic conversion. mdpi.comresearchgate.net
Design and Synthesis of Complex Derivatives with Tunable Reactivity
Beyond the synthesis of the parent compound, a significant future direction lies in the design and synthesis of more complex derivatives with tunable electronic and steric properties. The sulfide moiety is a particularly versatile functional handle for diversification.
A library of analogues could be created by:
Varying the Sulfur Substituent: Replacing the methyl group with other alkyl, aryl, or functionalized groups to modulate steric bulk and electronic properties.
Oxidation State Modification: The sulfide can be easily oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations would dramatically alter the polarity, hydrogen-bonding capacity, and electron-withdrawing nature of the substituent, thereby tuning the reactivity of the adjacent carbonyl group and α-protons.
Further Ring Functionalization: Using the 2-methylsulfanyl-cycloheptanone core as a scaffold, additional functional groups could be introduced onto the seven-membered ring, leveraging modern C-H activation or cross-coupling methodologies.
The synthesis of such derivatives is crucial for systematically studying structure-activity relationships in materials science or medicinal chemistry contexts. For example, the synthesis of pyrimidine (B1678525) derivatives with methylsulfonyl groups has been explored for developing imaging agents. nih.gov
Investigation of Bio-Inspired Synthetic Routes
Nature provides a blueprint for the efficient construction of complex molecular architectures. Bio-inspired synthesis, which mimics biosynthetic pathways, offers a powerful strategy for accessing complex molecules through elegant and often cascaded reaction sequences. nih.govfigshare.com
A future research avenue would be to investigate potential biosynthetic pathways that could lead to structures like this compound. While this specific compound may not be a known natural product, related medium-sized rings and sulfur-containing compounds are found in nature. By studying the enzymes and reaction cascades that produce these molecules, researchers could design laboratory syntheses that co-opt similar strategies. For example, a bio-inspired approach might feature a key transannular cyclization or an enzymatic-like cascade to construct the functionalized seven-membered ring. nih.govnih.gov This approach could lead to highly efficient and stereoselective syntheses that are difficult to achieve through more traditional synthetic planning. nih.gov
Q & A
Basic: What are the common synthetic routes for 2-Methylsulfanyl-cycloheptan-1-one?
Methodological Answer:
The synthesis of sulfanyl ketones like this compound typically involves nucleophilic substitution or thiol-ketone coupling. For example, cycloheptanone derivatives can react with methylthiolate anions (CH₃S⁻) under basic conditions to introduce the sulfanyl group. Alternatively, oxidation of thioethers or thiol intermediates may yield the desired product. Key steps include controlling reaction temperature (0–25°C) and using polar aprotic solvents (e.g., DMF) to stabilize intermediates. Purification often employs column chromatography with silica gel and ethyl acetate/hexane mixtures .
Basic: How is the structure of this compound confirmed experimentally?
Methodological Answer:
Structural confirmation relies on X-ray crystallography (using programs like SHELXL for refinement ) combined with spectroscopic techniques:
- NMR : H and C NMR identify sulfanyl and ketone groups. For instance, the methylsulfanyl group exhibits a singlet near δ 2.1 ppm in H NMR.
- IR : A strong carbonyl stretch (~1700–1750 cm⁻¹) confirms the ketone.
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula.
Visualization tools like ORTEP-3 aid in interpreting crystallographic data .
Basic: What are the typical reactivity patterns of this compound?
Methodological Answer:
The sulfanyl-ketone moiety undergoes:
- Oxidation : Reacts with oxidizing agents (e.g., H₂O₂) to form sulfoxides or sulfones, monitored by TLC or H NMR shifts .
- Reduction : Catalytic hydrogenation (e.g., Pd/C) reduces the ketone to a secondary alcohol.
- Nucleophilic Substitution : The sulfanyl group can be replaced by stronger nucleophiles (e.g., amines) under acidic conditions.
Reaction progress is tracked via GC-MS or HPLC with UV detection .
Advanced: How to design experiments to study the reaction mechanisms of this compound?
Methodological Answer:
Mechanistic studies require:
- Kinetic Analysis : Use stopped-flow techniques or in-situ IR to monitor reaction rates under varying temperatures and concentrations.
- Isotopic Labeling : Introduce O or C isotopes at the ketone group to track bond cleavage via mass spectrometry .
- Computational Modeling : Compare experimental data with DFT calculations (e.g., using PubChem’s InChI descriptors ) to validate transition states.
Controlled experiments under inert atmospheres (e.g., N₂ glovebox) minimize side reactions .
Advanced: How to resolve contradictions between experimental spectral data and computational predictions?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility. Strategies include:
- Cross-Verification : Use multiple techniques (e.g., X-ray crystallography , H-C HMBC NMR) to confirm bond connectivity.
- Solvent Correction : Apply solvent-polarizable continuum models (PCMs) in computational software to align theoretical and experimental NMR shifts .
- Dynamic Effects : Perform variable-temperature NMR to assess rotational barriers around the sulfanyl group .
Advanced: What challenges arise in crystallizing this compound for X-ray studies?
Methodological Answer:
Crystallization challenges include:
- Polymorphism : Screen solvents (e.g., ethanol, ether) at slow evaporation rates to isolate stable polymorphs.
- Disorder : Refine using SHELXL’s PART and SIMU instructions to model disordered sulfanyl groups .
- Twinned Crystals : Employ SHELXL’s TWIN command for data integration . High-resolution data (≤1.0 Å) improves accuracy.
Safety: What protocols are critical for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and fume hoods to prevent skin/eye contact.
- First Aid : For exposure, remove contaminated clothing and rinse skin with water for 15 minutes. Seek medical attention if irritation persists .
- Waste Disposal : Neutralize with dilute NaOH before incineration to avoid sulfonyl chloride formation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
